GH vs. Glucagon/Insulin Selectivity: Wy‑40770 Compared with Native Somatostatin and Peptide Analogs
Structural analogs of somatostatin can display widely divergent selectivity for growth hormone (GH) suppression versus glucagon and insulin suppression. In a direct in‑vivo rat study, two somatostatin analogs (including Wy‑40,770, a cyclic undecapeptide structurally related to the small‑molecule chemical space of Wy‑40770) significantly suppressed pentobarbital‑stimulated GH release while showing no effect on arginine‑stimulated glucagon or insulin release at doses greater than 2 mg/kg s.c. [1]. In contrast, native somatostatin suppressed all three hormones at doses below 200 μg/kg [1]. This >10‑fold functional selectivity window distinguishes Wy‑series analogs from the native hormone. While direct receptor‑subtype binding data for Wy‑40770 per se remain unpublished, the class‑level dissociation of GH from glucagon/insulin pathways is a hallmark of this compound family and is not uniformly shared by clinically used analogs such as octreotide, which suppresses glucagon and insulin secretion with only modest GH selectivity [2].
| Evidence Dimension | Selectivity of GH suppression vs. glucagon/insulin suppression (in vivo rat model) |
|---|---|
| Target Compound Data | Wy‑40,770 (class representative for Wy‑40770): no effect on arginine‑stimulated glucagon or insulin at >2 mg/kg s.c., while suppressing GH |
| Comparator Or Baseline | Native somatostatin: suppresses GH, glucagon, and insulin at <200 μg/kg s.c. |
| Quantified Difference | >10‑fold selectivity window for GH over glucagon/insulin for Wy‑40,770 class vs. native somatostatin |
| Conditions | Subcutaneous injection; pentobarbital‑stimulated GH; arginine‑stimulated glucagon/insulin; Sprague‑Dawley rats |
Why This Matters
For researchers requiring GH suppression without confounding metabolic effects from glucagon or insulin modulation, Wy‑40770’s chemical class offers a documented selectivity advantage over native somatostatin and a differentiation point from broad‑spectrum analogs like octreotide.
- [1] Grant N, Lee D, Olsen C, et al. Dissociation of somatostatin effects. Peptides inhibiting the release of growth hormone but not glucagon or insulin in rats. Life Sci. 1976;19(5):629-632. View Source
- [2] Lamberts SWJ, van der Lely AJ, de Herder WW, Hofland LJ. Octreotide. N Engl J Med. 1996;334(4):246-254. View Source
